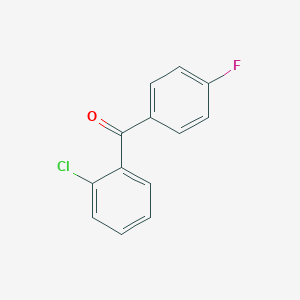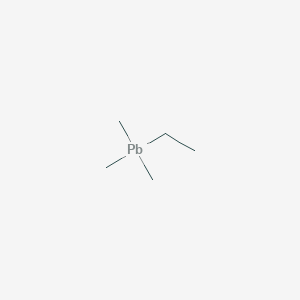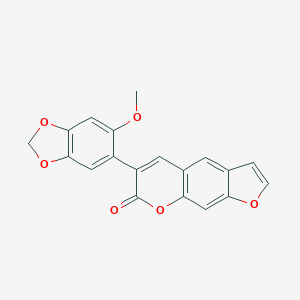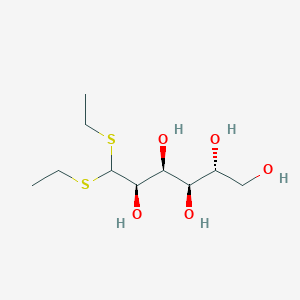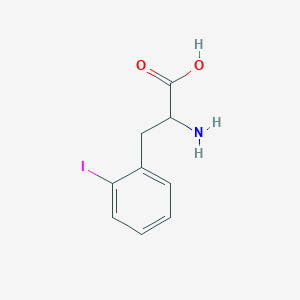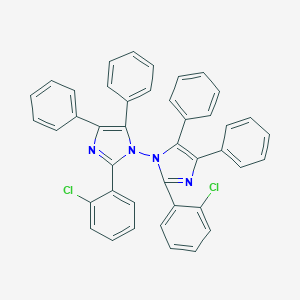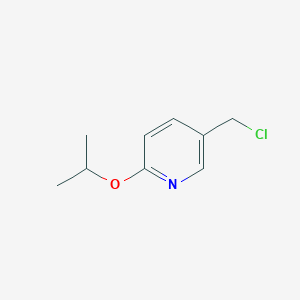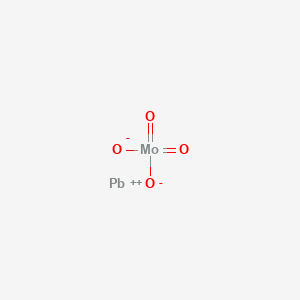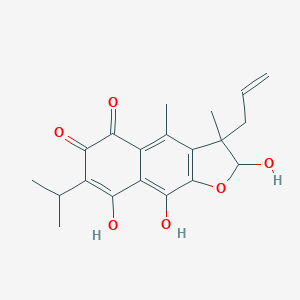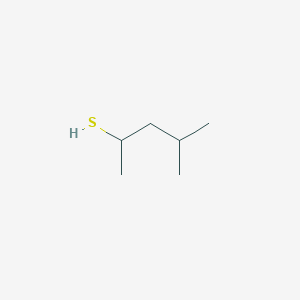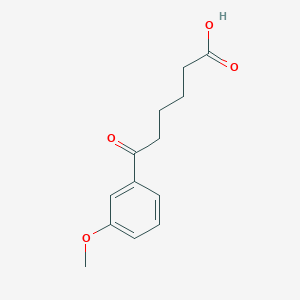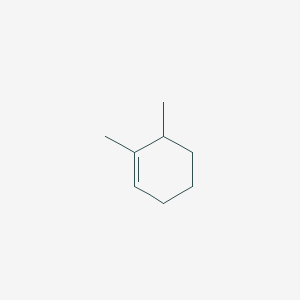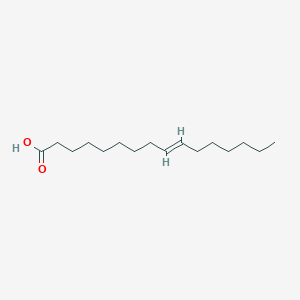![molecular formula C19H17IN2S2 B167816 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 1742-91-2](/img/structure/B167816.png)
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide, also known as MitoPY1, is a fluorescent probe that has been developed for the detection of mitochondrial reactive oxygen species (ROS). This compound has gained significant attention due to its potential applications in the field of scientific research.
Mécanisme D'action
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is a selective and sensitive fluorescent probe that can detect mitochondrial ROS. When 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide reacts with mitochondrial ROS, it undergoes an oxidation reaction, resulting in the formation of a fluorescent product. The fluorescence intensity of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is directly proportional to the concentration of mitochondrial ROS.
Effets Biochimiques Et Physiologiques
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has been shown to have minimal toxicity and does not interfere with mitochondrial function. It has also been demonstrated that 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide can penetrate the cell membrane and selectively accumulate in the mitochondria. These properties make 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide an ideal probe for the detection of mitochondrial ROS in living cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide offers several advantages over other fluorescent probes for the detection of mitochondrial ROS. It has high selectivity and sensitivity, minimal toxicity, and can be used in living cells and tissues. However, one of the limitations of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is that it requires a relatively long incubation time to achieve optimal fluorescence intensity. Additionally, 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is sensitive to pH changes, and its fluorescence intensity can be affected by the presence of other reactive species.
Orientations Futures
For 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide include the detection of mitochondrial ROS in animal models of disease, the development of new fluorescent probes, and the use of 3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide in combination with other imaging techniques.
Méthodes De Synthèse
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is synthesized by the condensation of 3-methyl-2-benzothiazolinone and 3-methyl-1,3-benzothiazolium-2-yl-propenone in the presence of iodine. The final product is obtained as a yellow solid with a high yield.
Applications De Recherche Scientifique
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has been extensively used in scientific research for the detection of mitochondrial ROS. Mitochondrial ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The overproduction of mitochondrial ROS has been linked to several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the development of a reliable method for the detection of mitochondrial ROS is of great importance.
Propriétés
Numéro CAS |
1742-91-2 |
|---|---|
Nom du produit |
3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
Formule moléculaire |
C19H17IN2S2 |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
3-methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H17N2S2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
FRYGPXUFBOGTFP-UHFFFAOYSA-M |
SMILES isomérique |
CN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)C.[I-] |
SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)C.[I-] |
SMILES canonique |
CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)C.[I-] |
Autres numéros CAS |
1742-91-2 |
Synonymes |
cyan 46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



